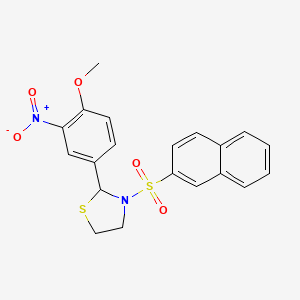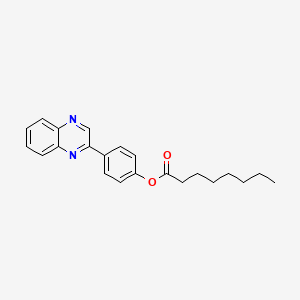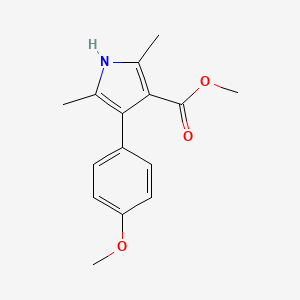![molecular formula C23H19BrF3N3OS B11540472 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11540472.png)
2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(5-bromothiophène-2-yl)-7,7-diméthyl-5-oxo-1-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé possède une structure unique qui comprend un fragment de bromothiophène, un groupe trifluorométhylphényle et un noyau hexahydroquinoléine, ce qui en fait un sujet intéressant pour la recherche chimique et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-Amino-4-(5-bromothiophène-2-yl)-7,7-diméthyl-5-oxo-1-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du noyau hexahydroquinoléine : Cela peut être réalisé par une réaction de Hantzsch, où un aldéhyde, un β-cétoester et de l’acétate d’ammonium sont mis à réagir sous reflux.
Introduction du fragment de bromothiophène : Cette étape implique souvent une réaction de couplage de Suzuki-Miyaura, où un acide borique bromothiophène est couplé avec un halogénure d’aryle approprié en présence d’un catalyseur au palladium.
Addition du groupe trifluorométhylphényle : Cela peut être fait en utilisant une réaction d’acylation de Friedel-Crafts, où le groupe trifluorométhylphényle est introduit dans le noyau hexahydroquinoléine.
Méthodes de production industrielle
La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à flux continu pour améliorer l’efficacité et le rendement. L’optimisation des conditions de réaction, telles que la température, la pression et la concentration du catalyseur, est essentielle pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier aux groupes amino et thiophène, en utilisant des agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent cibler le groupe carbonyle, le convertissant en alcool en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.
Substitution : L’atome de brome dans le cycle thiophène peut être substitué par divers nucléophiles par des réactions de substitution nucléophile aromatique.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.
Réduction : Hydrure de lithium et d’aluminium, borohydrure de sodium et hydrogénation catalytique.
Substitution : Nucléophiles tels que les amines, les thiols et les alcoolates en présence d’une base.
Produits principaux
Oxydation : Formation de sulfoxydes ou de sulfones à partir du cycle thiophène.
Réduction : Conversion du groupe carbonyle en alcool.
Substitution : Remplacement de l’atome de brome par divers groupes fonctionnels.
4. Applications de recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations, ce qui le rend précieux dans le développement de nouveaux matériaux et catalyseurs.
Biologie
En recherche biologique, les dérivés de ce composé sont étudiés pour leur potentiel en tant qu’inhibiteurs enzymatiques et modulateurs de récepteurs. La présence du groupe trifluorométhyl améliore son affinité de liaison et sa stabilité métabolique.
Médecine
La recherche pharmaceutique explore ce composé pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires, anticancéreuses et antimicrobiennes. Sa capacité à interagir avec des cibles biologiques en fait un candidat prometteur pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de produits chimiques de spécialité, d’agrochimiques et de matériaux de pointe. Sa stabilité et sa réactivité le rendent adapté à diverses applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The presence of the trifluoromethyl group enhances its binding affinity and metabolic stability.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its stability and reactivity make it suitable for various applications.
Mécanisme D'action
Le mécanisme d’action de 2-Amino-4-(5-bromothiophène-2-yl)-7,7-diméthyl-5-oxo-1-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyl améliore sa lipophilie, lui permettant de pénétrer les membranes cellulaires et d’interagir avec des cibles intracellulaires. Le fragment de bromothiophène peut former des liaisons covalentes avec des sites nucléophiles sur les protéines, ce qui conduit à l’inhibition de l’activité enzymatique ou à la modulation de la fonction du récepteur.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-4-(5-bromothiophène-2-yl)-7,7-diméthyl-5-oxo-1-phényl-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile : Structure similaire, mais sans le groupe trifluorométhyl.
2-Amino-4-(5-chlorothiophène-2-yl)-7,7-diméthyl-5-oxo-1-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile : Structure similaire, mais avec un atome de chlore au lieu du brome.
2-Amino-4-(5-bromothiophène-2-yl)-7,7-diméthyl-5-oxo-1-[2-(méthyl)phényl]-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile : Structure similaire, mais avec un groupe méthyle au lieu du trifluorométhyl.
Unicité
La présence du groupe trifluorométhyl dans 2-Amino-4-(5-bromothiophène-2-yl)-7,7-diméthyl-5-oxo-1-[2-(trifluorométhyl)phényl]-1,4,5,6,7,8-hexahydroquinoléine-3-carbonitrile améliore sa stabilité chimique, sa lipophilie et son affinité de liaison aux cibles biologiques, ce qui le rend plus efficace dans diverses applications par rapport à ses analogues.
Propriétés
Formule moléculaire |
C23H19BrF3N3OS |
|---|---|
Poids moléculaire |
522.4 g/mol |
Nom IUPAC |
2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C23H19BrF3N3OS/c1-22(2)9-15-20(16(31)10-22)19(17-7-8-18(24)32-17)12(11-28)21(29)30(15)14-6-4-3-5-13(14)23(25,26)27/h3-8,19H,9-10,29H2,1-2H3 |
Clé InChI |
KHVHWVWYRALQAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CC=C(S4)Br)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(3,4-Dimethylbenzoyl)phenyl)-1,1',3,3'-tetraoxo-[2,2'-biisoindoline]-5-carboxamide](/img/structure/B11540391.png)
![4-bromo-N-(4-bromophenyl)-3-[(3-bromophenyl)sulfamoyl]benzamide](/img/structure/B11540400.png)



![3,4-dibromo-6-methoxy-2-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540421.png)

![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11540435.png)
![2,4-dimethyl-N-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11540439.png)
![(2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11540460.png)
![(9E)-2,4,7-trinitro-9-[4-(octyloxy)benzylidene]-9H-fluorene](/img/structure/B11540479.png)
![2-[(4-Chlorophenyl)amino]-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11540489.png)
![methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate](/img/structure/B11540492.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11540495.png)
